![molecular formula C21H23FN4O B3804959 N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B3804959.png)
N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide
Übersicht
Beschreibung
N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide, also known as E7080, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted tyrosine kinase inhibitor that has shown promising results in preclinical studies and clinical trials.
Wirkmechanismus
N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide is a multi-targeted tyrosine kinase inhibitor that targets several key signaling pathways involved in cancer progression, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these pathways, N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide can prevent angiogenesis, tumor growth, and metastasis.
Biochemical and physiological effects:
N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide has been shown to have potent anti-tumor activity in preclinical studies. It can inhibit tumor growth, angiogenesis, and metastasis in various types of cancer. N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide has also been shown to have a favorable safety profile in clinical trials, with manageable side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide in lab experiments is its multi-targeted activity, which allows for the inhibition of multiple signaling pathways involved in cancer progression. However, one limitation is that N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide may have off-target effects, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development of N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide. One potential direction is the investigation of N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide in combination with other anticancer agents, such as immune checkpoint inhibitors. Another direction is the investigation of N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide in other types of cancer, such as lung cancer and breast cancer. Additionally, the development of new formulations of N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide could improve its pharmacokinetic properties and enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in the treatment of cancer. It has shown efficacy in preclinical studies and has entered clinical trials for various types of cancer, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. N-ethyl-6-fluoro-2-(2-isobutyl-5-pyrimidinyl)-N-methyl-4-quinolinecarboxamide has also been investigated for its potential use in combination therapy with other anticancer agents.
Eigenschaften
IUPAC Name |
N-ethyl-6-fluoro-N-methyl-2-[2-(2-methylpropyl)pyrimidin-5-yl]quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-5-26(4)21(27)17-10-19(25-18-7-6-15(22)9-16(17)18)14-11-23-20(24-12-14)8-13(2)3/h6-7,9-13H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWKRIYBWFHIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NC2=C1C=C(C=C2)F)C3=CN=C(N=C3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.